molecular formula C12H13NO4 B6331758 3-(3-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid CAS No. 1326811-79-3

3-(3-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid

Cat. No.: B6331758
CAS No.: 1326811-79-3
M. Wt: 235.24 g/mol
InChI Key: WKSLRCLPVROTNZ-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 3-methoxybenzaldehyde and hydroxylamine hydrochloride in the presence of a base such as sodium acetate can yield the corresponding oxime. This oxime can then undergo cyclization with an appropriate carboxylic acid derivative to form the desired isoxazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The isoxazole ring can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-(3-Hydroxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid.

    Reduction: Formation of 3-(3-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylacetic acid
  • 4-Methoxyphenylacetic acid
  • 2-Methoxyphenylacetic acid
  • 3,4-Dimethoxyphenylacetic acid

Uniqueness

3-(3-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid is unique due to its isoxazole ring structure, which imparts specific chemical and biological properties. Compared to other methoxyphenyl derivatives, the presence of the isoxazole ring can enhance its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3-methoxyphenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-12(11(14)15)7-10(13-17-12)8-4-3-5-9(6-8)16-2/h3-6H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSLRCLPVROTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)C2=CC(=CC=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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